DNA Duplex Destabilization: d3CA Reduces Tm by 13.4 K vs. Natural 2'-Deoxyadenosine, Enabling Minor-Groove Interaction Probes
The replacement of a single 2'-deoxyadenosine (dA) residue by 3-deaza-2'-deoxyadenosine (d3CA) in the self-complementary duplex 5'-d(CGCAATCG)-3'-d(GCGTTAGC) causes a pronounced destabilization. Successive dA→d3CA replacements increasingly reduce duplex stability, and the effect is strongly pH-dependent. [1]
| Evidence Dimension | Thermal melting temperature (Tm) of oligonucleotide duplex |
|---|---|
| Target Compound Data | Tm = 304.2 K for duplex containing d3CA substitutions |
| Comparator Or Baseline | Unmodified duplex (natural dA): Tm = 317.6 K |
| Quantified Difference | ΔTm = -13.4 K (approximately 13.4°C destabilization per substitution) |
| Conditions | Duplex 5'-d(CGCAATCG)-3'-d(GCGTTAGC) in UV thermal melting studies at neutral pH; Tm measured over a 14-fold concentration range on a Perkin Elmer Lambda 15 spectrophotometer [1] |
Why This Matters
This large, quantifiable destabilization makes d3CA a uniquely informative probe for studying minor-groove hydration, DNA-protein interactions, and distamycin-A binding without significant alteration of drug binding, a property not shared by 7-deaza-2'-deoxyadenosine or base-modified analogs.
- [1] Lever C, Li X, Cosstick R, Ebel S, Brown T. Thermodynamic stability and drug-binding properties of oligodeoxyribonucleotide duplexes containing 3-deazaadenine:thymine base pairs. Nucleic Acids Res. 1993 Apr 25;21(8):1743-6. doi: 10.1093/nar/21.8.1743. PMID: 8493091. View Source
